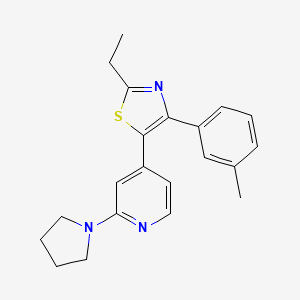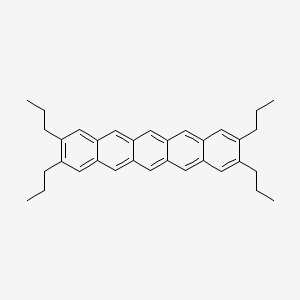
2,3,9,10-Tetrapropylpentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9,10-Tetrapropylpentacene is an organic compound belonging to the pentacene family, which is known for its applications in organic electronics Pentacenes are polycyclic aromatic hydrocarbons consisting of five linearly fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrapropylpentacene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a diketone or a quinone derivative.
Functional Group Introduction: The propyl groups are introduced at the 2, 3, 9, and 10 positions through alkylation reactions. This can be achieved using reagents like propyl bromide in the presence of a strong base.
Cyclization and Aromatization: The intermediate compounds undergo cyclization and aromatization reactions to form the pentacene core structure. This can be facilitated by using catalysts and specific reaction conditions, such as high temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, such as:
Batch Processing: Utilizing large-scale batch reactors to carry out the alkylation and cyclization reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques like column chromatography and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,9,10-Tetrapropylpentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to the parent pentacene structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation reactions.
Reduced Pentacenes: Obtained from reduction reactions.
Halogenated Pentacenes: Produced through substitution reactions.
Aplicaciones Científicas De Investigación
2,3,9,10-Tetrapropylpentacene has several scientific research applications, including:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: Employed in organic solar cells due to its excellent charge transport properties.
Sensors: Utilized in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2,3,9,10-Tetrapropylpentacene involves its ability to interact with electronic and molecular systems. The compound’s extended π-conjugation allows for efficient charge transport and light absorption, making it suitable for electronic and photonic applications. In biological systems, it may interact with cellular components through π-π stacking and hydrophobic interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pentacene: The parent compound with no alkyl substitutions.
2,3,9,10-Tetraethylpentacene: Similar structure with ethyl groups instead of propyl groups.
6,13-Diphenylpentacene: Substituted with phenyl groups at the 6 and 13 positions.
Uniqueness
2,3,9,10-Tetrapropylpentacene is unique due to its enhanced solubility and stability compared to the parent pentacene. The propyl groups improve its processability and make it more suitable for practical applications in organic electronics and other fields.
Propiedades
Número CAS |
499138-99-7 |
|---|---|
Fórmula molecular |
C34H38 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2,3,9,10-tetrapropylpentacene |
InChI |
InChI=1S/C34H38/c1-5-9-23-13-27-17-31-21-33-19-29-15-25(11-7-3)26(12-8-4)16-30(29)20-34(33)22-32(31)18-28(27)14-24(23)10-6-2/h13-22H,5-12H2,1-4H3 |
Clave InChI |
LNZFNTHELOPBNV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCC)CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


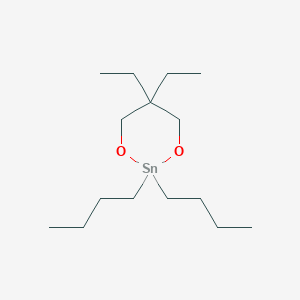
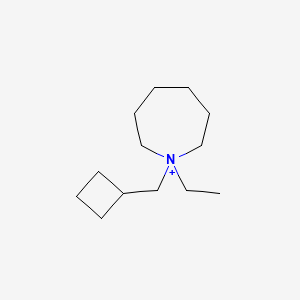
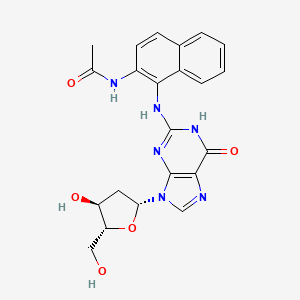
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

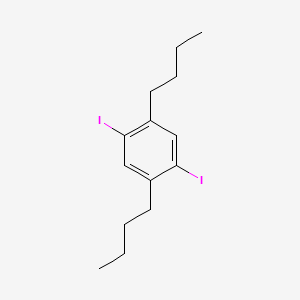
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
